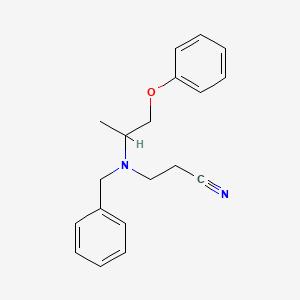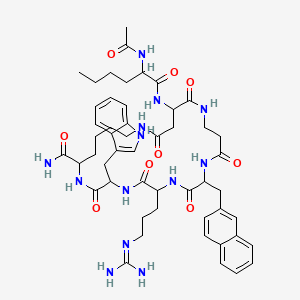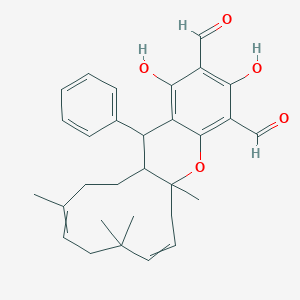![molecular formula C29H34N2O8 B13401491 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13401491.png)
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that incorporates fluorenylmethyloxycarbonyl (Fmoc) as a protecting group. This compound is used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine. The Fmoc group is known for its ability to protect amino acids during peptide synthesis, allowing for the creation of complex peptide sequences.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS). This method uses a solid polymeric support to anchor the growing peptide chain, allowing for the sequential addition of amino acids. The Fmoc group is used to protect the amino group of the amino acids, while the tert-butyl (OtBu) group protects the side chain of aspartic acid.
Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group.
Coupling: The protected amino acid is coupled to the growing peptide chain on the solid support.
Deprotection: The Fmoc group is removed using a base such as piperidine, exposing the amino group for the next coupling step.
Cleavage: The completed peptide is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA), which also removes the OtBu protecting group.
Industrial Production Methods
In industrial settings, the synthesis of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for high-throughput production of peptides. The use of greener solvents and optimized reaction conditions can reduce the environmental impact of the synthesis process .
化学反应分析
Types of Reactions
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc and OtBu groups.
Coupling: Formation of peptide bonds with other amino acids.
Substitution: Replacement of protecting groups with other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for OtBu removal.
Coupling: Carbodiimides such as DIC or EDC, often in the presence of HOBt or HOAt to enhance coupling efficiency.
Substitution: Various nucleophiles can be used to replace protecting groups.
Major Products
The major products formed from these reactions are the desired peptides with specific sequences and functionalities. The removal of protecting groups yields the free amino acids ready for further reactions or applications .
科学研究应用
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential in drug development and therapeutic applications.
Industry: Utilized in the production of peptide-based materials and biomolecules
作用机制
The mechanism of action of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH involves the protection and deprotection of amino acids during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the OtBu group protects the side chain of aspartic acid. The deprotection steps expose the functional groups, allowing for the formation of peptide bonds and the creation of the desired peptide sequence .
相似化合物的比较
Similar Compounds
Fmoc-Asp(OtBu)-OH: Similar structure but lacks the serine and Psi(Me,Me)pro modifications.
Fmoc-Ser(Psi(Me,Me)pro)-OH: Similar structure but lacks the aspartic acid and OtBu protection.
Fmoc-Asp(OtBu)-Ser-OH: Similar structure but lacks the Psi(Me,Me)pro modification.
Uniqueness
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is unique due to its specific combination of protecting groups and modifications, which allow for precise control over peptide synthesis and the creation of complex peptide sequences. The Psi(Me,Me)pro modification provides additional stability and functionality, making it valuable for various research and industrial applications .
属性
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O8/c1-28(2,3)39-24(32)14-22(25(33)31-23(26(34)35)16-38-29(31,4)5)30-27(36)37-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,30,36)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPKCQXNRAZESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13401410.png)
![N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B13401421.png)


![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B13401429.png)
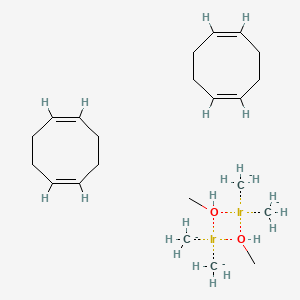
![3-propyl-6-[(4E,7E,10E,12E,18E)-3,15,17-trihydroxy-4,8,10,12,16,18-hexamethylicosa-4,7,10,12,18-pentaen-2-yl]pyran-2-one](/img/structure/B13401434.png)
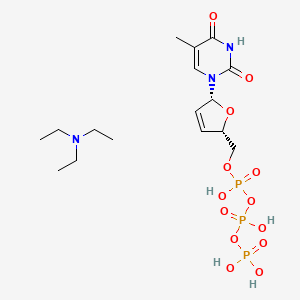
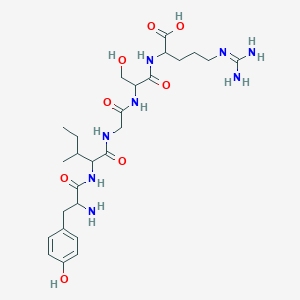
![(S)-2-Amino-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide](/img/structure/B13401462.png)

